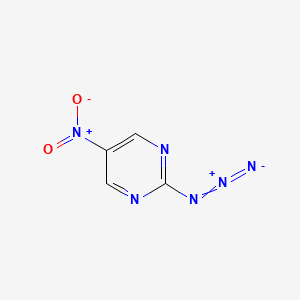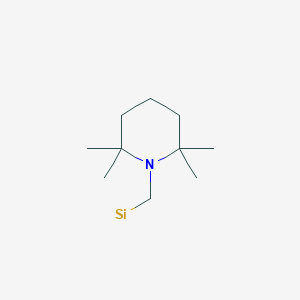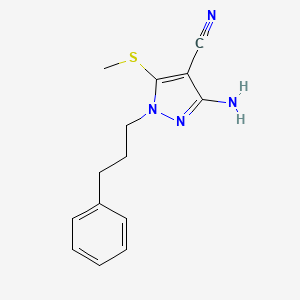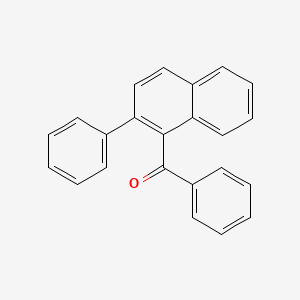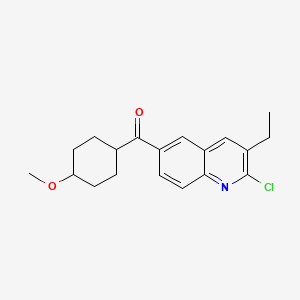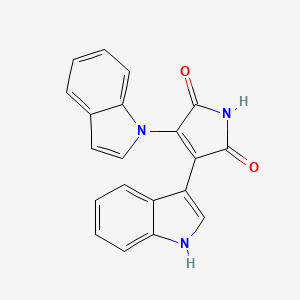
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- is a complex organic compound that features both pyrrole and indole moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
準備方法
The synthesis of 1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- typically involves multi-component reactions. One common method includes the reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . This environmentally-friendly procedure is advantageous due to its clean, one-pot synthesis and easy handling .
化学反応の分析
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of indole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- exerts its effects involves interactions with various molecular targets and pathways. The indole moieties can interact with biological receptors, enzymes, and other proteins, leading to a range of biological activities. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- can be compared with other indole-containing compounds such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
3-(1H-Indol-3-yl)isoindolin-1-one: Synthesized under similar conditions and used in various chemical and biological applications.
The uniqueness of 1H-Pyrrole-2,5-dione, 3-(1H-indol-1-yl)-4-(1H-indol-3-yl)- lies in its dual indole and pyrrole structure, which provides distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
374817-51-3 |
|---|---|
分子式 |
C20H13N3O2 |
分子量 |
327.3 g/mol |
IUPAC名 |
3-indol-1-yl-4-(1H-indol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H13N3O2/c24-19-17(14-11-21-15-7-3-2-6-13(14)15)18(20(25)22-19)23-10-9-12-5-1-4-8-16(12)23/h1-11,21H,(H,22,24,25) |
InChIキー |
TZGKDMNBGRNSCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN2C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


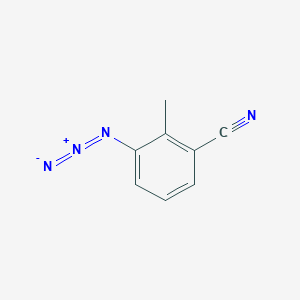

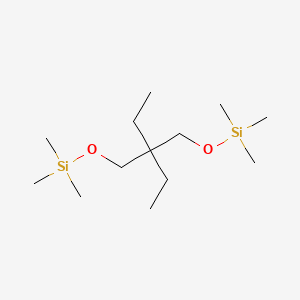

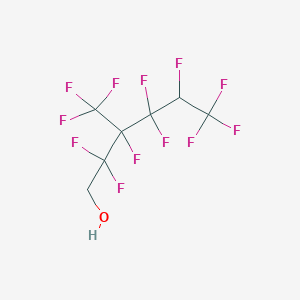
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
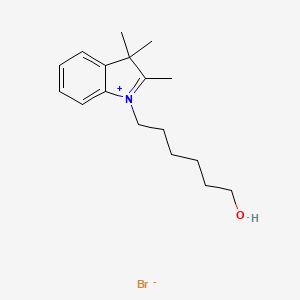
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
